molecular formula C11H15NO3 B11945303 2-(2-hydroxyethyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

2-(2-hydroxyethyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B11945303
M. Wt: 209.24 g/mol
InChI Key: FJLUQXLMDPZNLS-UHFFFAOYSA-N
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Description

2-(2-hydroxyethyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes a hydroxyethyl group and a tetrahydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyethyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydroxyethylamine derivative with a suitable anhydride or acid chloride, followed by cyclization to form the tetrahydroisoindole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyethyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde derivative, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-hydroxyethyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(2-hydroxyethyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tetrahydroisoindole core can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-hydroxyethyl)-3a-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of a hydroxyethyl group and a tetrahydroisoindole core. This unique structure allows it to interact with a wide range of biological targets and makes it a versatile compound for various applications .

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(2-hydroxyethyl)-7a-methyl-4,7-dihydro-3aH-isoindole-1,3-dione

InChI

InChI=1S/C11H15NO3/c1-11-5-3-2-4-8(11)9(14)12(6-7-13)10(11)15/h2-3,8,13H,4-7H2,1H3

InChI Key

FJLUQXLMDPZNLS-UHFFFAOYSA-N

Canonical SMILES

CC12CC=CCC1C(=O)N(C2=O)CCO

Origin of Product

United States

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